molecular formula C16H19NO5S B2421133 Methyl 4-(3-((2-methoxy-2-oxoethyl)thio)pyrrolidine-1-carbonyl)benzoate CAS No. 2034471-64-0

Methyl 4-(3-((2-methoxy-2-oxoethyl)thio)pyrrolidine-1-carbonyl)benzoate

Cat. No.: B2421133
CAS No.: 2034471-64-0
M. Wt: 337.39
InChI Key: BYUJICLCYZLDOZ-UHFFFAOYSA-N
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Description

Methyl 4-(3-((2-methoxy-2-oxoethyl)thio)pyrrolidine-1-carbonyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a pyrrolidine ring, which is further substituted with a methoxy-oxoethyl thio group. The unique structure of this compound makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-((2-methoxy-2-oxoethyl)thio)pyrrolidine-1-carbonyl)benzoate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent functionalization One common approach is to start with a pyrrolidine derivative, which is then reacted with a benzoic acid derivative under esterification conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-((2-methoxy-2-oxoethyl)thio)pyrrolidine-1-carbonyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy-oxoethyl thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The ester and thio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the ester or thio groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in interesting ways, making it a potential candidate for drug development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits bioactivity.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Methyl 4-(3-((2-methoxy-2-oxoethyl)thio)pyrrolidine-1-carbonyl)benzoate exerts its effects would depend on its specific interactions with molecular targets. For example, if it is used as a drug, it may bind to a particular enzyme or receptor, altering its activity. The pathways involved would be determined by the nature of these interactions and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-methoxy-2-oxoethyl)thio propionate: This compound shares the methoxy-oxoethyl thio group but has a different core structure.

    Methyl 4-(3-((2-ethoxy-2-oxoethyl)thio)pyrrolidine-1-carbonyl)benzoate: Similar to the target compound but with an ethoxy group instead of a methoxy group.

Uniqueness

Methyl 4-(3-((2-methoxy-2-oxoethyl)thio)pyrrolidine-1-carbonyl)benzoate is unique due to its specific combination of functional groups and the overall structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 4-[3-(2-methoxy-2-oxoethyl)sulfanylpyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S/c1-21-14(18)10-23-13-7-8-17(9-13)15(19)11-3-5-12(6-4-11)16(20)22-2/h3-6,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUJICLCYZLDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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